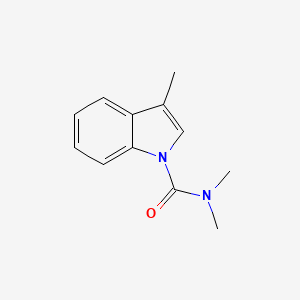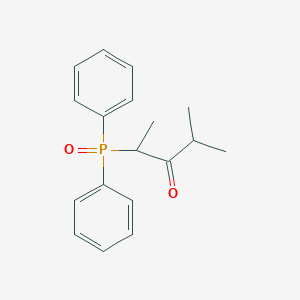
3-Pentanone, 2-(diphenylphosphinyl)-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pentanone, 2-(diphenylphosphinyl)-4-methyl- is an organic compound that belongs to the class of ketones It is characterized by the presence of a phosphinyl group attached to the second carbon of the pentanone chain and a methyl group attached to the fourth carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 2-(diphenylphosphinyl)-4-methyl- can be achieved through several methods. One common approach involves the reaction of 3-pentanone with diphenylphosphine oxide in the presence of a base such as sodium hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the phosphine oxide to the carbonyl group of the ketone, followed by deprotonation and subsequent rearrangement to form the desired product.
Industrial Production Methods
On an industrial scale, the production of 3-Pentanone, 2-(diphenylphosphinyl)-4-methyl- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
3-Pentanone, 2-(diphenylphosphinyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides or phosphonic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phosphinyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
Oxidation: Phosphine oxides or phosphonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-Pentanone, 2-(diphenylphosphinyl)-4-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Pentanone, 2-(diphenylphosphinyl)-4-methyl- involves its interaction with molecular targets such as enzymes or receptors. The phosphinyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
3-Pentanone: A simple ketone with similar structural features but lacking the phosphinyl group.
2-Pentanone: Another ketone isomer with the carbonyl group at a different position.
Diphenylphosphine oxide: A related compound with a similar phosphinyl group but different overall structure.
Uniqueness
3-Pentanone, 2-(diphenylphosphinyl)-4-methyl- is unique due to the presence of both a phosphinyl group and a methyl group on the pentanone backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
特性
CAS番号 |
821770-35-8 |
|---|---|
分子式 |
C18H21O2P |
分子量 |
300.3 g/mol |
IUPAC名 |
2-diphenylphosphoryl-4-methylpentan-3-one |
InChI |
InChI=1S/C18H21O2P/c1-14(2)18(19)15(3)21(20,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-15H,1-3H3 |
InChIキー |
CMXACTXTPJYSHG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)C(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{5-[(1H-Indol-3-yl)methyl]-1,3,4-thiadiazol-2-yl}-1-phenylmethanimine](/img/structure/B15159119.png)
![1H-Naphth[2,3-d]imidazole, 2-(2-quinolinyl)-](/img/structure/B15159124.png)
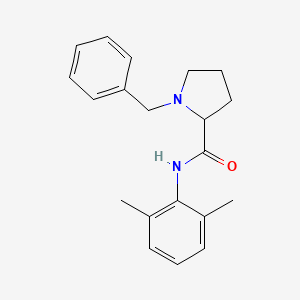
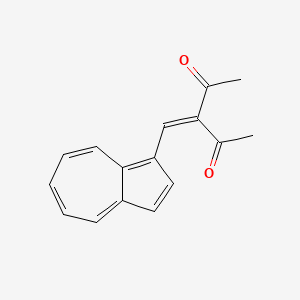

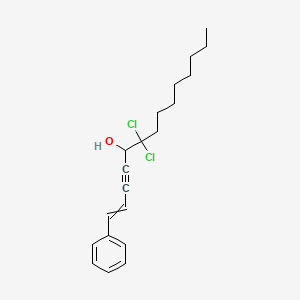
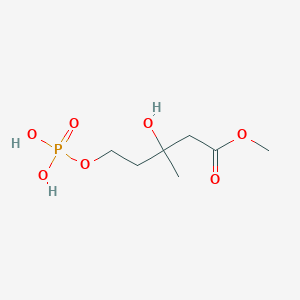

![2-{[4-(Difluoromethyl)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene](/img/structure/B15159189.png)
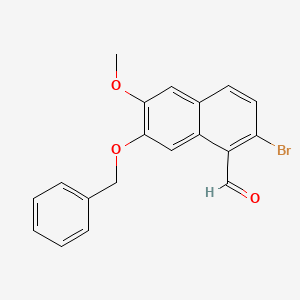
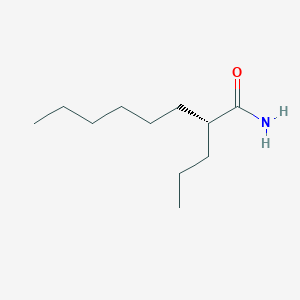
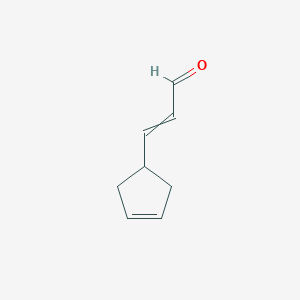
![2-Propanone, 1-[(2S,4R,5R)-5-methyl-2-(2-propenyl)-1,3-dioxan-4-yl]-](/img/structure/B15159218.png)
